molecular formula C23H24ClF2N3O4S B4296292 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4296292
M. Wt: 512.0 g/mol
InChI Key: FOBLHNRSESQCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazinane ring, chloro(difluoro)methoxy and methoxyphenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro(difluoro)methoxy and methoxyphenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloro(difluoro)methoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with thiazinane rings and chloro(difluoro)methoxy or methoxyphenyl groups. Examples include:

  • N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 4-methoxyphenylboronic acid
  • 3-methoxyphenylboronic acid

Compared to these compounds, (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE offers unique structural features and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClF2N3O4S/c1-14(2)13-29-20(30)12-19(34-22(29)28-16-4-8-17(32-3)9-5-16)21(31)27-15-6-10-18(11-7-15)33-23(24,25)26/h4-11,14,19H,12-13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBLHNRSESQCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

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